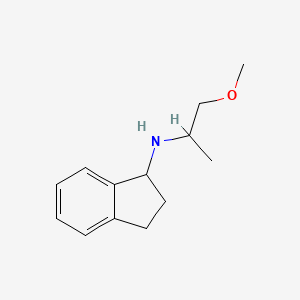![molecular formula C11H14OS B13271762 1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13271762.png)
1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C11H14OS It is characterized by a cyclobutane ring attached to a carbaldehyde group and a 5-methylthiophen-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde typically involves the reaction of 5-methylthiophen-3-ylmethyl bromide with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: 1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carboxylic acid
Reduction: 1-[(5-Methylthiophen-3-yl)methyl]cyclobutanol
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The thiophene ring may also interact with biological membranes and receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Methylthiophen-2-yl)methyl]cyclobutane-1-carbaldehyde
- 1-[(5-Methylthiophen-3-yl)methyl]cyclopentane-1-carbaldehyde
- 1-[(5-Methylthiophen-3-yl)methyl]cyclohexane-1-carbaldehyde
Uniqueness
1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde is unique due to the presence of a cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. The specific positioning of the methylthiophenyl group also influences its reactivity and interactions with other molecules.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-[(5-methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H14OS/c1-9-5-10(7-13-9)6-11(8-12)3-2-4-11/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
FMVBTXVIMBKQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC2(CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13271679.png)
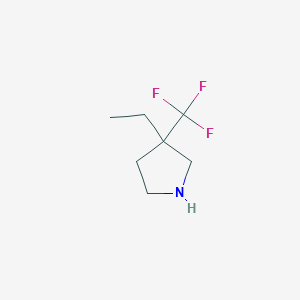
![2-{[(2-Nitrophenyl)methyl]amino}ethan-1-ol](/img/structure/B13271697.png)

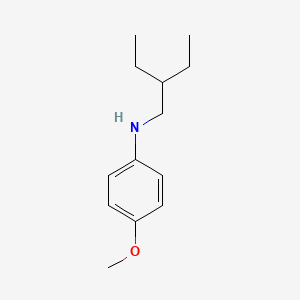
![N-[(4-methylmorpholin-2-yl)methyl]thiolan-3-amine](/img/structure/B13271703.png)
amine](/img/structure/B13271715.png)
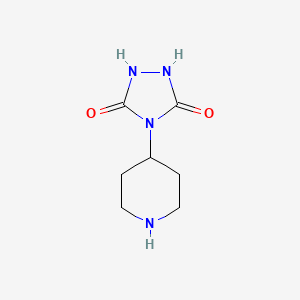
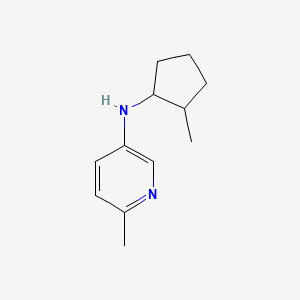
![4-[(3-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13271742.png)
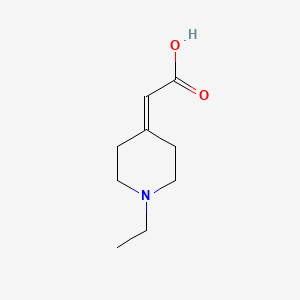
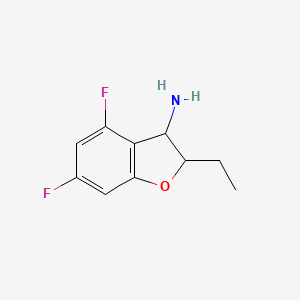
![3-[(3-Methylbutyl)amino]benzonitrile](/img/structure/B13271752.png)
